![molecular formula C7H8BrNO3S B1526332 3-bromo-N-methoxybenzenesulfonamide CAS No. 915403-76-8](/img/structure/B1526332.png)
3-bromo-N-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-methoxybenzenesulfonamide is an organic compound with the chemical formula C7H8BrNO3S . It is also known as BromoMBS. This compound has a molecular weight of 253.11 g/mol. It is a white solid that is soluble in water and ethanol. This compound has both sulfonamide and bromide functional groups.
Molecular Structure Analysis
The molecular structure of 3-bromo-N-methoxybenzenesulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 266.112 Da and the monoisotopic mass is 264.940826 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-N-methoxybenzenesulfonamide include a molecular weight of 253.11 g/mol. It is a white solid that is soluble in water and ethanol. The average mass is 266.112 Da and the monoisotopic mass is 264.940826 Da .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 3-bromo-N-methoxybenzenesulfonamide, have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in PDT, indicating their significant potential as Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Halogenation Reactions
Research has shown that compounds related to 3-bromo-N-methoxybenzenesulfonamide participate in halogenation reactions, such as the bromodeprotonation of sodium p-methoxybenzenesulfonate. This process involves the replacement of a hydrogen atom ortho to the methoxy group with a bromine atom. The kinetic hydrogen isotope effects observed in these reactions provide insight into the reaction mechanisms and the influence of bromide ion concentration on these processes (Baliga & Bourns, 1966).
Reaction with Propenylbenzene Derivatives
The reactivity of N, N-dibromobenzenesulfonamide with propenylbenzene derivatives has been studied, producing various substituted bromo and sulfonamido compounds. This research provides valuable insights into the formation of side-chain eliminated compounds and the substitution patterns resulting from these reactions, which could have implications for synthesizing new chemical entities and understanding reaction pathways (Adachi & Otsuki, 1976).
Sulfonamide-focused Libraries in Antitumor Screening
Compounds from sulfonamide-focused libraries, including those structurally related to 3-bromo-N-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. This research has led to the identification of potent cell cycle inhibitors, with some compounds progressing to clinical trials. Such studies highlight the potential of sulfonamide derivatives in developing new antitumor agents and understanding their mechanisms of action (Owa et al., 2002).
Analytical Applications
The synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 3-bromo-N-methoxybenzenesulfonamide, have been explored for its use as an oxidizing titrant in various assays. This research demonstrates the utility of such compounds in analytical chemistry, particularly in the direct titration of substances like ascorbic acid and glutathione, showcasing their potential in simple and rapid analytical procedures (Gowda et al., 1983).
Future Directions
While specific future directions for 3-bromo-N-methoxybenzenesulfonamide are not mentioned in the retrieved data, sulfonamides, the class of organic compounds to which it belongs, have been found to have extensive biological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects . This suggests potential future research directions in these areas.
Mechanism of Action
Target of Action
The primary target of 3-bromo-N-methoxybenzenesulfonamide is carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. This reaction is fundamental to many processes such as respiration and the transport of carbon dioxide in the blood.
Mode of Action
3-Bromo-N-methoxybenzenesulfonamide interacts with its target, carbonic anhydrases, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
properties
IUPAC Name |
3-bromo-N-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYRRBNQRWHZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-methoxybenzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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